molecular formula C14H20N2OS B11799368 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11799368
M. Wt: 264.39 g/mol
InChI Key: NNLPIPPXMZAZPM-UHFFFAOYSA-N
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Description

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with an isopropylthio group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the isopropylthio group and the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The isopropylthio group and the piperidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(2-(Propylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Uniqueness

2-(2-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the presence of the isopropylthio group, which can influence its reactivity and binding properties. This makes it distinct from similar compounds with different alkylthio groups, potentially offering unique advantages in specific applications.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C14H20N2OS/c1-11(2)18-14-12(6-5-8-15-14)13-7-3-4-9-16(13)10-17/h5-6,8,10-11,13H,3-4,7,9H2,1-2H3

InChI Key

NNLPIPPXMZAZPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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